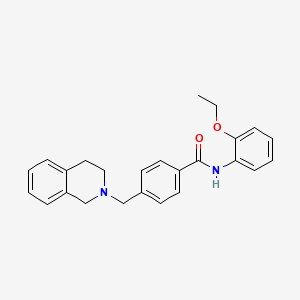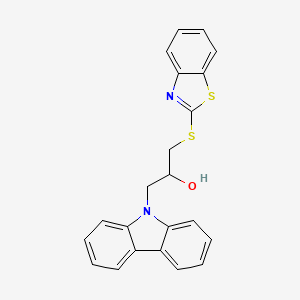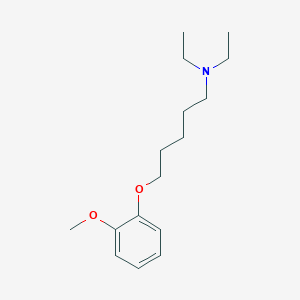
N,N'-bis(4-acetylphenyl)-1,4-cyclohexanedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-acetylphenyl)-1,4-cyclohexanedicarboxamide, commonly known as "BAC," is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BAC is a member of the family of bis-amides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
BAC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BAC has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, BAC has been investigated for its ability to enhance plant growth and protect against pests and diseases. In material science, BAC has been used as a building block for the synthesis of novel polymers and materials.
Mécanisme D'action
The exact mechanism of action of BAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, BAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. BAC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BAC has been shown to have a range of biochemical and physiological effects, depending on the application and dosage. In cancer cells, BAC has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In microbial cells, BAC has been shown to disrupt cell membranes and inhibit growth. In animal models, BAC has been shown to reduce inflammation and pain, enhance wound healing, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
BAC has several advantages for use in lab experiments. First, it is a synthetic compound with a well-defined structure, making it easy to purify and characterize. Second, it exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, BAC also has some limitations. For example, it may exhibit off-target effects or toxicity at high doses, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on BAC. First, more studies are needed to elucidate the mechanism of action of BAC and its specific targets in different biological systems. Second, further investigation is needed to optimize the synthesis and purification of BAC, as well as to develop more efficient methods for its delivery and administration. Third, BAC could be further explored for its potential applications in other fields such as energy storage, catalysis, and sensors. Overall, BAC is a promising compound with a wide range of potential applications, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of BAC involves the reaction of 4-acetylphenyl isocyanate with 1,4-cyclohexanediamine in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product. The yield of BAC is typically high, and the compound can be purified using standard techniques such as column chromatography.
Propriétés
IUPAC Name |
1-N,4-N-bis(4-acetylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-15(27)17-7-11-21(12-8-17)25-23(29)19-3-5-20(6-4-19)24(30)26-22-13-9-18(10-14-22)16(2)28/h7-14,19-20H,3-6H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSVDUVNASTNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)

![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)

![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)

![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)

![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)